molecular formula C20H22ClN3O3 B2674867 1-Benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea CAS No. 894022-40-3

1-Benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea

Cat. No.: B2674867
CAS No.: 894022-40-3
M. Wt: 387.86
InChI Key: YMBNSNXEFAINOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-Benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea involves multiple steps, typically starting with the preparation of the pyrrolidinone ring. The synthetic route may include the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-Benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

1-Benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

1-Benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea can be compared with other similar compounds, such as:

    1-Benzyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea: This compound has a fluorophenyl group instead of a chlorophenyl group, which may result in different chemical and biological properties.

    1-Benzyl-3-[1-(4-bromophenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea: The presence of a bromophenyl group can influence the compound’s reactivity and biological activity.

    1-Benzyl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea: The methylphenyl group may alter the compound’s solubility and interaction with biological targets.

Properties

IUPAC Name

1-benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3/c21-16-6-8-18(9-7-16)24-14-17(12-19(24)26)22-20(27)23(10-11-25)13-15-4-2-1-3-5-15/h1-9,17,25H,10-14H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBNSNXEFAINOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)N(CCO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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